2-Amino-N-cyclopropylacetamide hydrochloride is a chemical compound with the molecular formula C5H11ClN2O and a molecular weight of 150.61 g/mol. It is recognized for its structural characteristics, which include an acetamide group and a cyclopropyl moiety, contributing to its unique properties. The compound is often used in various research applications due to its functional groups that allow for diverse chemical interactions .
These reactions are essential for synthesizing more complex organic molecules in medicinal chemistry .
The synthesis of 2-amino-N-cyclopropylacetamide hydrochloride can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for modifications that can enhance its properties for specific applications .
2-Amino-N-cyclopropylacetamide hydrochloride finds utility in various fields:
Interaction studies involving 2-amino-N-cyclopropylacetamide hydrochloride are crucial for understanding its potential mechanisms of action. These studies may include:
Such studies are essential for determining the viability of this compound as a therapeutic agent .
Several compounds share structural similarities with 2-amino-N-cyclopropylacetamide hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-N-methylacetamide | C4H9N2O | Contains a methyl group instead of cyclopropyl |
| N-Cyclopropylglycinamide | C5H10N2O | Lacks the acetamide functionality |
| 2-Amino-N-(2-chloro-6-fluorobenzyl)acetamide | C11H12ClN2O | Contains a chloro-fluorobenzene moiety |
What sets 2-amino-N-cyclopropylacetamide hydrochloride apart from these compounds is its specific combination of a cyclopropyl group and an acetamide functionality, which may offer unique interactions within biological systems. This distinct structure could lead to novel pharmacological profiles that are not present in similar compounds .
The compound’s structure comprises a cyclopropyl ring bonded to an acetamide backbone via an amino group, with a hydrochloride counterion stabilizing the salt form. Key features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₁ClN₂O | |
| SMILES | C1CC1NC(=O)CN.Cl | |
| InChI Key | DYXKHNOFSUODKN-UHFFFAOYSA-N | |
| Crystallographic System | Tetragonal (derivatives) |